(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone
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Overview
Description
(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone is a complex organic compound that combines the structural features of piperidine, benzyl, and tetrazole groups
Mechanism of Action
Benzylpiperidine derivatives
Compounds containing a benzylpiperidine moiety are often associated with neurological activity. They can interact with various neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and serotonergic systems .
Tetrazole derivatives
Tetrazoles are a class of synthetic organic heterocyclic compounds, consisting of a 5-member ring of four nitrogen atoms and one carbon atom . They can act as bioisosteres for carboxylate groups because they have similar pKa and are deprotonated at physiological pH . Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone typically involves multiple steps. One common route starts with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . The tetrazole moiety can be introduced via a cycloaddition reaction between an azide and a nitrile compound . The final step involves coupling the benzylpiperidine and tetrazole intermediates under appropriate conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines or benzyl derivatives.
Scientific Research Applications
(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine and benzyl moieties but lacks the tetrazole group.
2-Phenyl-2H-tetrazole: Contains the tetrazole and phenyl groups but lacks the piperidine and benzyl moieties.
Benzylpiperazine: Similar structure but with a piperazine ring instead of piperidine.
Uniqueness
(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone is unique due to its combination of piperidine, benzyl, and tetrazole groups, which confer distinct chemical and biological properties
Biological Activity
(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone is a synthetic organic compound that integrates structural features of piperidine, benzyl, and tetrazole groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and its implications in treating neurological disorders.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N5O, with a molecular weight of 347.4 g/mol. Its structure combines a piperidine ring with a benzyl group and a tetrazole moiety, which contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C20H21N5O |
Molecular Weight | 347.4 g/mol |
CAS Number | 1396883-77-4 |
Interaction with Neurotransmitter Systems
Compounds containing a benzylpiperidine moiety, like this compound, are known to interact with various neurotransmitter systems, including:
- Cholinergic System : Potential modulation of acetylcholine receptors.
- Dopaminergic System : Possible effects on dopamine receptors, which may influence mood and cognition.
- Serotonergic System : Interaction with serotonin receptors could affect anxiety and depression.
Tetrazole Derivatives
Tetrazoles are recognized for their ability to act as bioisosteres for carboxylic acids, which can enhance the pharmacokinetic properties of compounds. The tetrazole ring in this compound may contribute to improved solubility and bioavailability.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases such as Alzheimer’s.
- Antidepressant Activity : Similar compounds have shown promise in alleviating symptoms of depression through serotonergic modulation.
- Antitumor Potential : Investigations into structurally related compounds have indicated possible antitumor effects, warranting further exploration of this compound's efficacy.
Study on Neuroprotective Effects
A study published in Pharmacology Biochemistry and Behavior explored the neuroprotective effects of benzylpiperidine derivatives. Results indicated that these compounds could protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
Antidepressant Activity
Research focusing on similar piperidine derivatives highlighted their ability to modulate serotonin levels effectively. This modulation correlates with reduced depressive symptoms in animal models, pointing towards the therapeutic potential of this compound .
Antitumor Activity
In a study assessing the antitumor activity of related compounds, it was found that certain benzoylpiperidine derivatives significantly inhibited cell growth in various cancer cell lines. The IC50 values ranged from 7.9 to 92 µM across different types of cancer cells . This suggests that this compound may possess similar antitumor properties worth investigating.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-phenyltetrazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(19-21-23-25(22-19)18-9-5-2-6-10-18)24-13-11-17(12-14-24)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJPSXCIKJMCAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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